

Inter-laboratory comparison of "2-Amino-8-oxononanoic acid" analysis

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Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid

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An Inter-laboratory Guide to the Analysis of 2-Amino-8-oxononanoic Acid

This guide provides a comprehensive overview of the analytical methodologies for **2-Amino-8-oxononanoic acid** (AON), a non-canonical amino acid crucial for site-specific protein modification. While formal inter-laboratory comparison studies for AON are not publicly available, this document synthesizes established protocols and data from peer-reviewed literature to offer a standardized framework for its analysis. The aim is to enhance reproducibility for researchers, scientists, and drug development professionals engaged in protein engineering and bioconjugation.

Introduction to 2-Amino-8-oxononanoic Acid

2-Amino-8-oxononanoic acid, also known as KetoK, is an unnatural amino acid that contains a ketone group.^{[1][2][3]} Its primary application lies in the field of genetic code expansion, where it is site-specifically incorporated into proteins in host organisms like *E. coli*.^{[2][4][5]} The ketone moiety serves as a bioorthogonal handle, allowing for precise, covalent labeling of the target protein with molecules containing hydrazide or alkoxyamine functional groups.^{[2][4][6][7]} This technique is instrumental for a variety of applications, including the study of protein-protein interactions, cellular imaging, and the development of antibody-drug conjugates. AON is also utilized as a non-hydrolyzable analog of acetyllysine, enabling detailed studies of protein acetylation.^{[1][3]}

Experimental Protocols

The successful analysis of AON incorporation and subsequent protein labeling hinges on a series of well-defined experimental steps. The following protocols are a synthesis of methodologies reported in the scientific literature.

Genetic Incorporation of 2-Amino-8-oxononanoic Acid

The site-specific incorporation of AON into a target protein is achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair.^{[2][8]} The most commonly used system is an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNA^{Pyl}).^[2]

Protocol:

- **Plasmid Preparation:** A plasmid encoding the target protein with an amber stop codon (UAG) at the desired incorporation site and a separate plasmid containing the evolved PylRS and tRNA^{Pyl} are required.
- **Transformation:** Co-transform both plasmids into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- **Cell Culture:** Grow the transformed cells in a minimal medium supplemented with AON (typically 1-2 mM). It is crucial to ensure the purity of the synthesized AON to prevent misincorporation.
- **Protein Expression:** Induce protein expression with Isopropyl β -D-1-thiogalactopyranoside (IPTG) at an appropriate temperature (e.g., 18-30°C) for a defined period (e.g., 12-16 hours).
- **Cell Harvesting and Lysis:** Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization) in a suitable lysis buffer.
- **Protein Purification:** Purify the AON-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

Bioorthogonal Labeling of AON-Containing Proteins

The ketone group of the incorporated AON allows for specific labeling with probes containing a hydrazide or alkoxyamine group, forming a stable hydrazone or oxime linkage, respectively.^{[4][6]}

Protocol:

- **Probe Preparation:** Dissolve the hydrazide- or alkoxyamine-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule drug) in a compatible buffer (e.g., PBS or HEPES).
- **Labeling Reaction:** Mix the purified AON-containing protein with an excess of the probe (typically 10-50 fold molar excess). The reaction is usually performed at or near physiological pH (pH 6.5-7.5).^{[2][7]} Aniline can be used as a catalyst to accelerate the reaction, particularly for oxime ligations.^[4]
- **Incubation:** Incubate the reaction mixture at room temperature or 4°C for 1-12 hours. The optimal time should be determined empirically.
- **Removal of Excess Probe:** Remove the unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.

Analytical Characterization

Multiple analytical techniques are employed to confirm the successful incorporation of AON and the efficiency of the subsequent labeling reaction.

- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the protein. A mass shift corresponding to the mass of AON confirms its incorporation. A further mass shift after the labeling reaction confirms successful conjugation.
- **SDS-PAGE Analysis:** Sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) can visualize the protein at each stage. If a fluorescent probe is used, the labeled protein can be detected by in-gel fluorescence scanning.
- **Western Blot:** If an antibody is available for the tag on the probe (e.g., anti-biotin), a western blot can confirm the labeling.
- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC can be used to assess the purity of the labeled protein conjugate.

Data Presentation

The following tables summarize key parameters and expected outcomes for the analysis of AON, providing a baseline for inter-laboratory consistency.

Table 1: Parameters for Genetic Incorporation of **2-Amino-8-oxononanoic Acid**

Parameter	Typical Value/Condition	Expected Outcome
AON Concentration	1-2 mM in minimal media	Successful suppression of the amber codon and incorporation of AON.
Expression Temperature	18-30°C	Soluble expression of the target protein.
Induction Time	12-16 hours	Sufficient yield of the AON-containing protein.
Protein Purity (Post-Purification)	>95% (as assessed by SDS-PAGE)	Minimal interference from contaminating proteins in subsequent steps.

Table 2: Parameters for Bioorthogonal Labeling Reaction

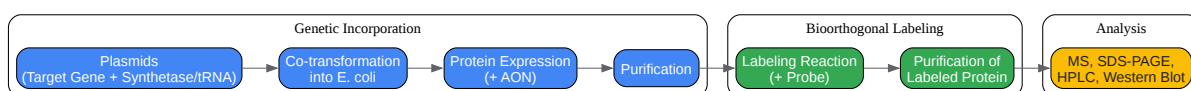
Parameter	Typical Value/Condition	Expected Outcome
Probe Molar Excess	10-50 fold	High labeling efficiency.
pH	6.5-7.5	Optimal reaction kinetics for hydrazone/oxime formation.
Catalyst (Aniline)	10-100 mM (for oxime ligation)	Increased reaction rate.
Incubation Time	1-12 hours	Completion of the labeling reaction.
Labeling Efficiency	>90% (as determined by MS)	A homogenous final product.

Table 3: Analytical Techniques and Expected Observations

Analytical Technique	Purpose	Expected Observation
ESI-MS	Confirm AON incorporation and labeling	Mass shift corresponding to AON, and a further shift corresponding to the probe.
SDS-PAGE with Fluorescence Scan	Visualize labeled protein	A fluorescent band at the expected molecular weight of the target protein.
Western Blot	Confirm labeling with a tagged probe	A band detected by the specific antibody against the tag.
RP-HPLC	Assess purity of the final conjugate	A single major peak for the labeled protein, with minimal unreacted protein.

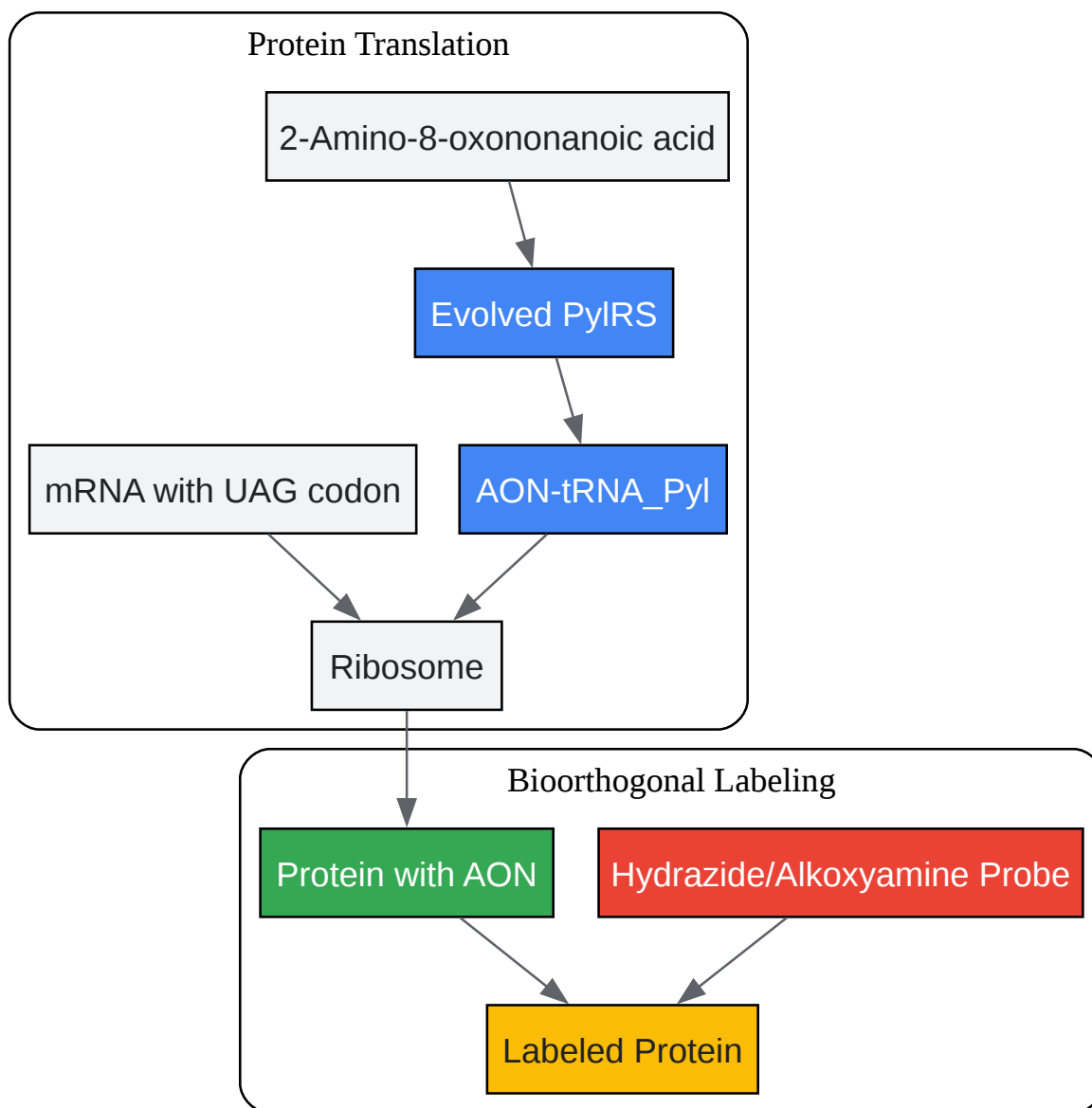
Visualizations

The following diagrams illustrate the key processes in the analysis of **2-Amino-8-oxononanoic acid**.



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Caption: Experimental workflow for AON incorporation, labeling, and analysis.



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Caption: Pathway of AON from media to labeled protein.

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